1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine
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Overview
Description
“1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine” is a chemical compound . It is also known as 1-methyl-4-(propan-2-yl)-7-oxabicyclo [2.2.1]heptan-2-ol in which the hydroxy group is substituted by a (2-methylphenyl)methoxy group .
Synthesis Analysis
The synthesis of 7-oxanorbornanes (7-oxabicyclo [2.2.1]heptanes), which are similar to the compound , can be achieved through several routes. The most common method is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .
Molecular Structure Analysis
The molecular formula of “1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine” is C7H13NO . The structure of similar compounds, such as 1-methyl-4-(propan-2-yl)-7-oxabicyclo [2.2.1]heptan-2-ol, has been studied .
Chemical Reactions Analysis
There are several methods for the C–O and C–C bond cleavage of 7-oxanorbornanes . Also, novel 7-oxabicyclo [2.2.1]hept-5-en-2-yl derivatives have been synthesized using boron trifluoride diethyl etherate catalyzed Diels–Alder reaction .
Scientific Research Applications
-
Synthesis of Saturated Oxygenated Heterocycles
- Application: 7-Oxabicyclo[2.2.1]heptanes are used in the synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .
- Method: The most common method for their synthesis is the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .
- Results: Several 7-oxanorbornane derivatives can be prepared enantiomerically enriched readily. They are extremely useful chirons for the total asymmetric synthesis .
-
Ring Opening Metathesis Polymerization (ROMP)
- Application: 7-Oxabicyclo[2.2.1]heptane and its derivatives generate useful polymers upon oxa ring openings .
- Method: The presence of paramagnetic species in the aqueous ring opening metathesis polymerizations of the exo, exo -7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid monomer with RuCl3 and K2[RuCl5H2O] compounds was studied using ESR techniques .
- Results: It was observed that the intensities of the RuIII signals in the ESR spectra decrease on the time scale of the induction period so that the ROMP can take place .
-
Synthesis of 4,4-dialkyl-2-butenolides
- Application: 7-Oxabicyclo[2.2.1]heptane is used as an intermediate in the synthesis of 4,4-dialkyl-2-butenolides .
- Method: The synthesis is based on reaction with two moles of Grignard reagent, followed by cycloreversion (elimination of furan) to release the double bond .
- Results: The method provides a useful way to synthesize 4,4-dialkyl-2-butenolides .
Future Directions
The future directions for the study of “1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine” and similar compounds are promising. These compounds are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds . They also permit to generate a wide chemodiversity in a highly stereoselective manner .
properties
IUPAC Name |
7-oxabicyclo[2.2.1]heptan-2-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGOLKHCHFSFKN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30484056 |
Source
|
Record name | 1-(7-oxabicyclo[2.2.1]hept-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(7-Oxabicyclo[2.2.1]hept-2-yl)methanamine | |
CAS RN |
153005-43-7 |
Source
|
Record name | 1-(7-oxabicyclo[2.2.1]hept-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30484056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-oxabicyclo[2,2,1]heptan-2-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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